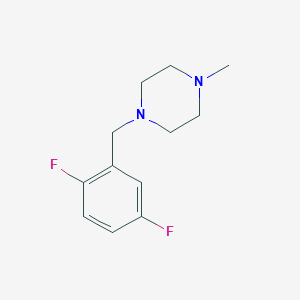![molecular formula C14H15N3S B5805576 N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)
N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as PETT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PETT is a thiourea derivative that possesses both aromatic and heterocyclic moieties, making it a versatile compound for various applications.
作用机制
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. PETT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell death. PETT has also been shown to inhibit the activity of HIV-1 integrase, an enzyme required for the integration of viral DNA into the host genome, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
PETT has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, antiviral activity, antibacterial activity, and anti-inflammatory activity. PETT has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. PETT has also been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. PETT has also been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
PETT has several advantages for lab experiments, including its ease of synthesis, high stability, and versatility for various applications. PETT is also relatively inexpensive compared to other compounds with similar properties. However, PETT has some limitations, including its low solubility in water, which can limit its use in biological assays. PETT also has a narrow therapeutic window, which can make it difficult to determine the optimal concentration for biological assays.
未来方向
There are several future directions for the research on PETT. One possible direction is the development of PETT-based metal-organic frameworks for various applications, including drug delivery and catalysis. Another direction is the optimization of PETT synthesis for improved yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of PETT and its potential as a therapeutic agent for various diseases. Finally, the development of PETT analogs with improved properties, such as increased solubility and selectivity, is also an area for future research.
Conclusion:
In conclusion, PETT is a versatile and promising compound for various applications in scientific research. PETT has shown potential as an anticancer, antiviral, and antibacterial agent, as well as a ligand for metal-organic frameworks and a fluorescent probe for metal ion detection. However, further studies are needed to fully understand the mechanism of action of PETT and its potential as a therapeutic agent. The future directions for research on PETT include the development of PETT-based metal-organic frameworks, optimization of PETT synthesis, elucidation of the mechanism of action, and development of PETT analogs with improved properties.
合成方法
PETT can be synthesized through a simple one-pot reaction between 2-(4-pyridinyl)ethylamine and phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes tautomerization to form PETT. The yield of PETT can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
PETT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PETT has shown promising results as an anticancer, antiviral, and antibacterial agent. PETT has also been used as a ligand for the design of metal-organic frameworks and as a fluorescent probe for the detection of metal ions. In analytical chemistry, PETT has been used as a reagent for the determination of trace amounts of heavy metals in environmental samples.
属性
IUPAC Name |
1-phenyl-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h1-7,9-10H,8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZDAZFMUNTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)

![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5805556.png)

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)